molecular formula C6H7NOS B8542356 3-Methylbut-2-enoyl isothiocyanate

3-Methylbut-2-enoyl isothiocyanate

Cat. No.: B8542356
M. Wt: 141.19 g/mol
InChI Key: SXUSSBDMIWEHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbut-2-enoyl isothiocyanate is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

3-methylbut-2-enoyl isothiocyanate

InChI

InChI=1S/C6H7NOS/c1-5(2)3-6(8)7-4-9/h3H,1-2H3

InChI Key

SXUSSBDMIWEHRI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N=C=S)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of potassium thiocyanate (10 g, 101 mmol, Eq: 1.00) and hexaethylene glycol monomethyl ether (896 mg, 830 μl, 3.02 mmol, Eq: 0.03) in dry dichloromethane (120 ml) was added dropwise at 0° C. a solution of 3-methylbut-2-enoyl chloride (12.0 g, 11.2 ml, 101 mmol, Eq: 1.00) in dry dichloromethane (20.0 ml) over 1 hour under argon atmosphere. After the addition was completed, the mixture (now light brown & turbid) was allowed to warm to 25° C. and was stirred for additional 3 hours. The mixture was filtrated, the filtrate was evaporated the residue was distilled under reduced pressure affording 3-methyl-but-2-enoyl isothiocyanate (9.989 g/70.2%) as a yellow liquid. GC-MS: m/ei=141 (M)/bp: 86° C./2 mbar
Name
potassium thiocyanate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
830 μL
Type
catalyst
Reaction Step One

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